
5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a triazole ring fused to a pyrrolidinone structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the triazole and pyrrolidinone moieties endows it with unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, between an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.
For the pyrrolidinone ring, a common approach is the cyclization of a suitable amino acid derivative or lactam precursor. The reaction conditions usually involve heating the precursor in the presence of a dehydrating agent or under acidic conditions to promote ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce hydroxylated pyrrolidinones. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one serves as a valuable building block for constructing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound has shown potential as a bioactive molecule with various biological activities. It can act as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine
In medicinal chemistry, this compound derivatives have been investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antiviral properties, depending on the specific modifications made to the core structure.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidinone ring can engage in hydrophobic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(1H-1,2,3-Triazol-4-yl)pyrrolidin-2-one: This compound differs in the position of the triazole ring attachment, which can influence its chemical reactivity and biological activity.
5-(2H-1,2,4-Triazol-3-yl)pyrrolidin-2-one: The presence of a different triazole isomer can lead to variations in the compound’s properties and applications.
5-(1H-1,2,3-Triazol-2-yl)piperidin-2-one: The replacement of the pyrrolidinone ring with a piperidinone ring can alter the compound’s steric and electronic characteristics.
Uniqueness
5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one stands out due to its specific triazole and pyrrolidinone combination, which provides a unique set of chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a compound of significant interest in multiple fields.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-(triazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H8N4O/c11-6-2-1-5(9-6)10-7-3-4-8-10/h3-5H,1-2H2,(H,9,11) |
InChI Key |
UXRJVGIVDUXFAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1N2N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide](/img/structure/B12957629.png)
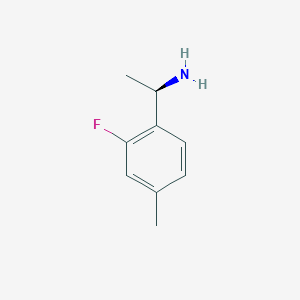
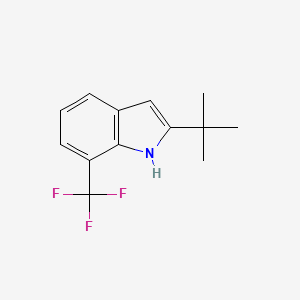
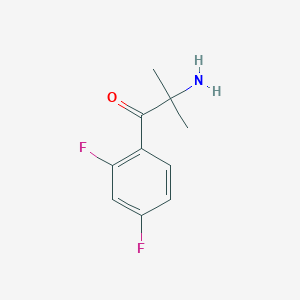





![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12957690.png)
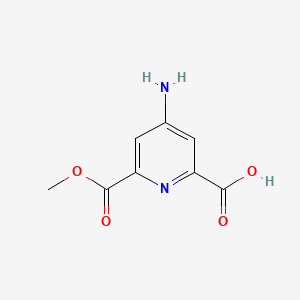
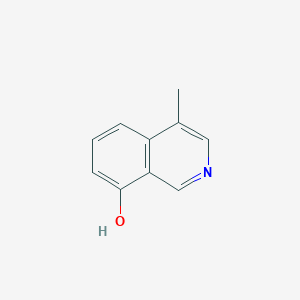

![Bicyclo[3.2.1]octan-1-amine](/img/structure/B12957711.png)
